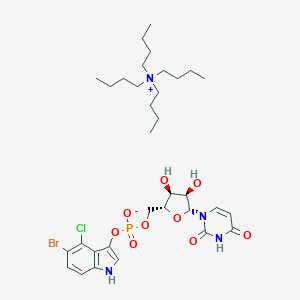

Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate (BCIP) is a chemical compound that is widely used in scientific research for the detection of alkaline phosphatase activity. BCIP is a substrate for alkaline phosphatase, which when cleaved, produces a blue-purple precipitate that can be visualized with the naked eye or through microscopy.

Wissenschaftliche Forschungsanwendungen

Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is widely used in scientific research for the detection of alkaline phosphatase activity. This enzyme is found in a variety of tissues and is involved in a range of biological processes, including bone mineralization, cell signaling, and immune function. Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is commonly used in molecular biology and biochemistry experiments to detect the presence of alkaline phosphatase in cells or tissue samples.

Wirkmechanismus

Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is a substrate for alkaline phosphatase, which cleaves the phosphate group from Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate, resulting in the formation of a blue-purple precipitate. The mechanism of action of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is well understood and has been extensively studied in the scientific literature.

Biochemische Und Physiologische Effekte

Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is used solely as a substrate for the detection of alkaline phosphatase activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is its ease of use. It is a simple and reliable substrate for the detection of alkaline phosphatase activity. Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is also relatively inexpensive and widely available. However, there are some limitations to the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate. It is not suitable for use in live cells or tissues, as it requires the cleavage of the phosphate group to produce a visible signal. Additionally, the blue-purple precipitate produced by Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate can be difficult to quantify accurately, making it less suitable for quantitative experiments.

Zukünftige Richtungen

There are several future directions for the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in scientific research. One area of interest is the development of new substrates for alkaline phosphatase that can produce more sensitive and accurate signals. Additionally, there is ongoing research into the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in combination with other substrates or detection methods to improve the accuracy and sensitivity of alkaline phosphatase detection. Finally, there is interest in the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in high-throughput screening assays for the identification of new drugs or drug targets.

Synthesemethoden

Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate can be synthesized through a multi-step process involving the reaction of 5-bromo-4-chloroindole with uridine-3'-monophosphate. The resulting compound is then phosphorylated to produce Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate. The synthesis of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is a well-established procedure and can be performed in most laboratories with the appropriate equipment and reagents.

Eigenschaften

CAS-Nummer |

132900-87-9 |

|---|---|

Produktname |

Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |

Molekularformel |

C33H51BrClN4O9P |

Molekulargewicht |

794.1 g/mol |

IUPAC-Name |

(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrabutylazanium |

InChI |

InChI=1S/C17H16BrClN3O9P.C16H36N/c18-7-1-2-8-12(13(7)19)9(5-20-8)31-32(27,28)29-6-10-14(24)15(25)16(30-10)22-4-3-11(23)21-17(22)26;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-5,10,14-16,20,24-25H,6H2,(H,27,28)(H,21,23,26);5-16H2,1-4H3/q;+1/p-1/t10-,14-,15-,16-;/m1./s1 |

InChI-Schlüssel |

HAHLELUTESRHIM-QHGBZGEGSA-M |

Isomerische SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |

Kanonische SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |

Andere CAS-Nummern |

132900-87-9 |

Synonyme |

U-3'-BCIP uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)

![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)